

# Application Notes: **Stearyltrimethylammonium Chloride** (STAC) for High-Quality DNA Extraction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Stearyltrimethylammonium chloride*

Cat. No.: *B087137*

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## Introduction

**Stearyltrimethylammonium chloride** (STAC) is a cationic detergent that serves as an effective reagent for the isolation of high-quality genomic DNA from various biological samples, particularly plant tissues rich in polysaccharides and polyphenols. Similar to the well-established reagent Cetyltrimethylammonium Bromide (CTAB), STAC facilitates the purification of DNA by efficiently lysing cells, denaturing proteins, and removing contaminants. These application notes provide detailed protocols and technical information for researchers, scientists, and drug development professionals utilizing STAC in their DNA extraction workflows.

## Principle and Mechanism of Action

The STAC-based DNA extraction method leverages the cationic nature of the STAC molecule. The positively charged headgroup of STAC interacts with the negatively charged phosphate backbone of DNA, forming a stable DNA-STAC complex. This complex is soluble in the extraction buffer under high-salt conditions. Concurrently, STAC aids in the disruption of cell membranes and the denaturation of proteins.

Polysaccharides, which are common contaminants in plant DNA extracts, are insoluble in the high-salt extraction buffer and are pelleted during centrifugation. Subsequent steps involving organic solvents like chloroform further remove proteins and other lipophilic molecules. Finally, the DNA-STAC complex is precipitated from the solution by lowering the salt concentration and

adding alcohol (isopropanol or ethanol). The precipitated DNA is then washed and resuspended in a suitable buffer.

## Key Advantages of STAC-Based DNA Extraction:

- **Effective Lysis:** Efficiently disrupts cell walls and membranes.
- **Removal of Contaminants:** Particularly effective in removing polysaccharides and polyphenols.
- **High-Quality DNA:** Yields high molecular weight DNA suitable for downstream applications such as PCR, sequencing, and restriction digestion.

### Data Presentation: Comparison of DNA Extraction Methods

While direct comparative data for STAC is limited in published literature, the performance of the chemically similar cationic detergent, CTAB, provides a strong benchmark. The following table summarizes quantitative data from a study comparing different DNA extraction methods on maize, a challenging plant sample.

DNA Extraction Method	DNA Yield (ng/μL)	DNA Purity (A260/A280 Ratio)
CTAB-based Method	198.3 - 386.9 <sup>[1]</sup>	1.6 - 2.0 <sup>[1]</sup>
Qiagen DNeasy Plant Mini Kit	Not explicitly stated, but lower than Mericon	1.2 - 1.95 <sup>[1]</sup>
Modified Mericon Extraction	123 - 386.9 <sup>[1]</sup>	1.6 - 1.8 <sup>[1]</sup>

Note: The data presented is for the CTAB method, which is expected to have a similar performance to the STAC method due to their structural and chemical similarities.

## Experimental Protocols

### Protocol 1: Standard STAC-Based DNA Extraction from Plant Tissue

This protocol is adapted from standard CTAB methods and is suitable for a wide range of plant species.

Materials:

- **Stearyltrimethylammonium chloride (STAC)**
- 2x STAC Extraction Buffer:
  - 2% (w/v) STAC
  - 100 mM Tris-HCl (pH 8.0)
  - 20 mM EDTA (pH 8.0)
  - 1.4 M NaCl
  - 1% (w/v) Polyvinylpyrrolidone (PVP) (optional, for high-polyphenol tissues)
  - 0.2% (v/v)  $\beta$ -mercaptoethanol (add fresh before use)
- Chloroform:Isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- RNase A (10 mg/mL)
- Liquid nitrogen
- Mortar and pestle
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Water bath or heat block

- Microcentrifuge

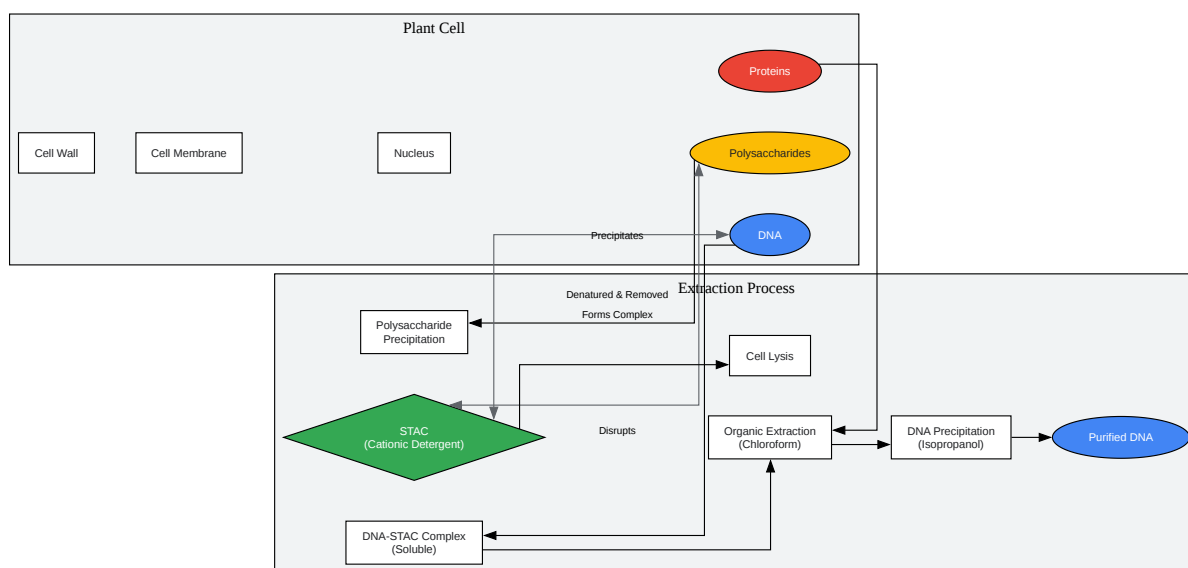
Procedure:

- Sample Preparation:
  - Weigh 100-200 mg of fresh or frozen plant tissue.
  - Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
- Lysis:
  - Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.
  - Add 1 mL of pre-warmed (60°C) 2x STAC Extraction Buffer with freshly added  $\beta$ -mercaptoethanol.
  - Vortex vigorously to mix.
  - Incubate at 60°C for 30-60 minutes in a water bath with occasional swirling.[\[2\]](#)[\[3\]](#)
- Phase Separation:
  - Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.
  - Mix gently by inversion for 5-10 minutes to form an emulsion.
  - Centrifuge at 12,000 x g for 15 minutes at room temperature.[\[3\]](#)
- DNA Precipitation:
  - Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the interface and lower organic phase.
  - Add 0.7 volumes of ice-cold isopropanol.
  - Mix gently by inversion until a white, filamentous DNA precipitate is visible.

- Incubate at -20°C for at least 30 minutes (or overnight for higher yield).
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
- Washing:
  - Carefully decant the supernatant without disturbing the DNA pellet.
  - Add 1 mL of ice-cold 70% ethanol to wash the pellet.
  - Centrifuge at 10,000 x g for 5 minutes at 4°C.
  - Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
- Resuspension and RNA Removal:
  - Resuspend the DNA pellet in 50-100 µL of TE Buffer.
  - Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.[\[2\]](#)
  - Store the purified DNA at -20°C.

## Visualizations

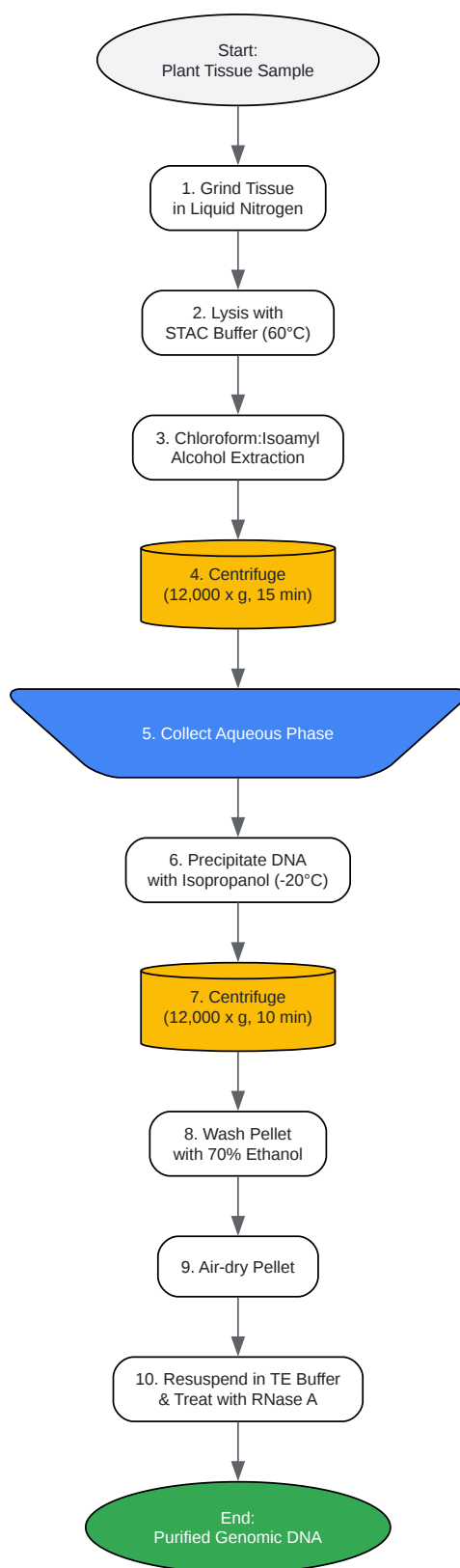
## Mechanism of STAC in DNA Extraction



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Caption: Mechanism of STAC-based DNA extraction.

## Experimental Workflow for STAC DNA Extraction



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Caption: STAC DNA extraction workflow.

## References

- 1. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 3. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)